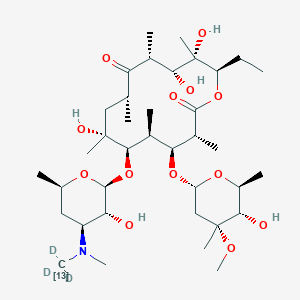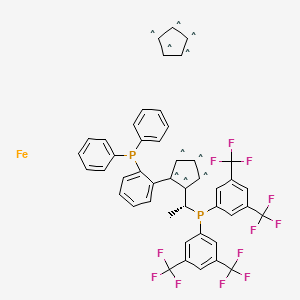
Walphos SL-W001-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Walphos SL-W001-2 involves the coupling of ®-1-(N,N-dimethylamino)ethylferrocene with (S)-2-bromoiodoferrocene. This reaction results in the intermediate (R,Sp,Rp)-5, which is then converted into the final ligand with a C2-symmetric biferrocene-2,2-diyl backbone . The reaction conditions typically involve the use of a Negishi coupling reaction, which requires a palladium catalyst and a suitable base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and enantioselectivity, ensuring the production of the ligand with high purity and optical activity.
化学反応の分析
Types of Reactions
Walphos SL-W001-2 primarily undergoes asymmetric hydrogenation reactions. It is used as a ligand in rhodium-catalyzed hydrogenation of alkenes and ruthenium-catalyzed hydrogenation of ketones .
Common Reagents and Conditions
The common reagents used in these reactions include rhodium and ruthenium catalysts. The reaction conditions typically involve mild temperatures and pressures to ensure high enantioselectivity and yield .
Major Products Formed
The major products formed from these reactions include enantiomerically pure alkanes and alcohols. For example, the hydrogenation of 2-methylcinnamic acid using this compound as a ligand results in ®-2-methyl-3-phenylpropanoic acid with high enantiomeric excess .
科学的研究の応用
Walphos SL-W001-2 has a wide range of applications in scientific research:
作用機序
Walphos SL-W001-2 exerts its effects by coordinating with metal catalysts, such as rhodium and ruthenium. The chiral environment created by the ligand induces enantioselectivity in the hydrogenation reactions. The molecular targets include alkenes and ketones, which are reduced to their corresponding alkanes and alcohols .
類似化合物との比較
Similar Compounds
Walphos SL-W002: Another member of the Walphos ligand family with similar applications in asymmetric hydrogenation.
Josiphos Ligands: These ligands also contain a ferrocenyl backbone and are used in asymmetric synthesis.
Uniqueness
Walphos SL-W001-2 is unique due to its high enantioselectivity and versatility in various hydrogenation reactions. Its ability to produce enantiomerically pure products with high yields makes it a valuable ligand in both academic and industrial research .
特性
分子式 |
C46H32F12FeP2 |
|---|---|
分子量 |
930.5 g/mol |
InChI |
InChI=1S/C41H27F12P2.C5H5.Fe/c1-25(34-16-10-17-35(34)36-15-8-9-18-37(36)55(30-11-4-2-5-12-30)31-13-6-3-7-14-31)54(32-21-26(38(42,43)44)19-27(22-32)39(45,46)47)33-23-28(40(48,49)50)20-29(24-33)41(51,52)53;1-2-4-5-3-1;/h2-25H,1H3;1-5H;/t25-;;/m1../s1 |
InChIキー |
LKNKYBWIZNAXBY-KHZPMNTOSA-N |
異性体SMILES |
C[C@H]([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.[CH]1[CH][CH][CH][CH]1.[Fe] |
正規SMILES |
CC([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.[CH]1[CH][CH][CH][CH]1.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


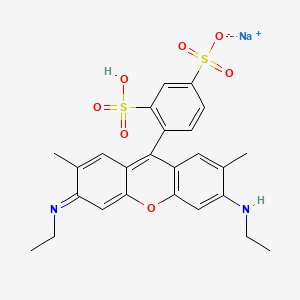



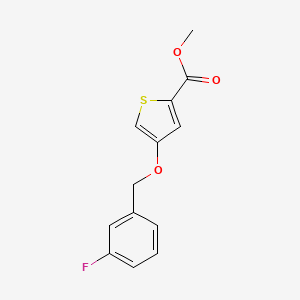

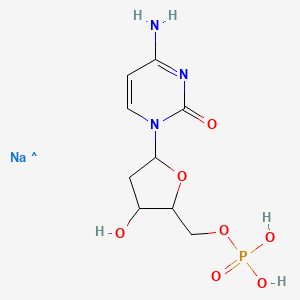


![(R)-1-{(SP)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}-ethylbis(2-methylphenyl)phosphine](/img/structure/B12062206.png)


![[[N'-[(4S)-4-amino-5-methoxy-5-oxopentyl]carbamimidoyl]amino]-hydroxy-oxoazanium;hydrochloride](/img/structure/B12062240.png)
